Bromoacetamido-PEG8-acid
Overview
Description
Bromoacetamido-PEG8-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
Bromoacetamido-PEG8-acid can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG8-acid is C21H40BrNO11 . It has a molecular weight of 562.5 g/mol .Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG8-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromoacetamido-PEG8-acid has a molecular weight of 562.5 g/mol . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Synthesis and Characterization in Biomaterials
Bromoacetamido-PEG8-acid and its derivatives are used in the synthesis of extracellular matrix hydrogels for applications in three-dimensional cell culture, wound repair, and tissue engineering. A study by Vanderhooft, Mann, and Prestwich (2007) in "Biomacromolecules" explored the reactivity of different PEG derivatives for cross-linking in biocompatible materials, demonstrating their potential in biomedical applications (Vanderhooft et al., 2007).
Effect on Allergic Response in Nanotechnology
Research in "Nanoscale" by Cheung et al. (2012) investigated the impact of CTAB or PEG-coated gold-nanorods on non-IgE mediated allergic response, highlighting the role of PEG derivatives in modulating immune responses in nanomedical applications (Cheung et al., 2012).
Non-covalent Protein PEGylation
Mero et al. (2011) in "Pharmaceutical Research" discussed the synthesis of PEG-NTA conjugates for non-covalent protein PEGylation. The study underscores the versatility of PEG derivatives in enhancing drug efficacy and stability (Mero et al., 2011).
Applications in Water Treatment
A study by Cowman and Singer (1996) in "Environmental Science & Technology" explored the role of bromide ions, potentially including bromoacetamido-PEG8-acid, in the formation of haloacetic acids during water treatment, demonstrating its relevance in environmental chemistry (Cowman & Singer, 1996).
Use in DNA Photomodulation
Research by Shemesh and Yavin (2015) in "Bioconjugate chemistry" investigated PNA conjugates, including those with PEG derivatives, for DNA photomodulation. This study highlights the application of PEG derivatives in genomic research and therapy (Shemesh & Yavin, 2015).
Macrocyclic Chelating Agents
McCall, Diril, and Meares (1990) in "Bioconjugate chemistry" discussed the use of bromoacetamido-PEG8-acid in conjugating macrocyclic chelators to antibodies. This is crucial in the development of targeted cancer therapies and diagnostic tools (McCall et al., 1990).
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSMPBQYRYTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40BrNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG8-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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